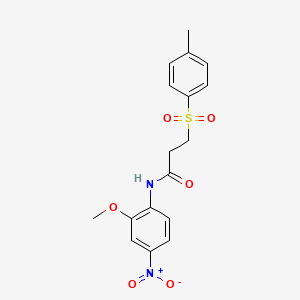

N-(2-methoxy-4-nitrophenyl)-3-tosylpropanamide

Description

Properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-3-(4-methylphenyl)sulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6S/c1-12-3-6-14(7-4-12)26(23,24)10-9-17(20)18-15-8-5-13(19(21)22)11-16(15)25-2/h3-8,11H,9-10H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDELISCLFUAFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)-3-tosylpropanamide typically involves multiple steps. One common method starts with the nitration of 2-methoxyaniline to produce 2-methoxy-4-nitroaniline. This intermediate is then subjected to a tosylation reaction using tosyl chloride in the presence of a base such as pyridine to yield 2-methoxy-4-nitrophenyl tosylate. Finally, the tosylate is reacted with 3-aminopropanoic acid under amide coupling conditions to form this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxy-4-nitrophenyl)-3-tosylpropanamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Nucleophiles such as halides, thiols, or amines.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

Reduction: 2-methoxy-4-aminophenyl-3-tosylpropanamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-methoxy-4-nitrophenyl-3-tosylpropanoic acid and the corresponding amine.

Scientific Research Applications

Chemistry: N-(2-methoxy-4-nitrophenyl)-3-tosylpropanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme interactions and inhibition. Its nitro group can be reduced to an amino group, which can then interact with biological targets.

Industry: In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups .

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-3-tosylpropanamide involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with nitromethaqualone (3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one) and other nitroaromatic derivatives. Below is a comparative analysis:

Table 1: Key Properties of N-(2-Methoxy-4-Nitrophenyl)-3-Tosylpropanamide and Analogues

Key Observations:

Electronic Effects: Both this compound and nitromethaqualone feature a 2-methoxy-4-nitrophenyl group, which creates a resonance-driven electronic environment.

Solubility and Lipophilicity: The tosyl group in the target compound increases lipophilicity compared to nitromethaqualone, which has polar quinazolinone oxygen atoms. This may affect membrane permeability and bioavailability.

Synthetic Routes: The target compound likely involves coupling 2-methoxy-4-nitroaniline with 3-tosylpropanoic acid derivatives. Nitromethaqualone synthesis centers on quinazolinone ring formation, often via cyclization of anthranilic acid derivatives .

Biological Activity

N-(2-methoxy-4-nitrophenyl)-3-tosylpropanamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its efficacy in various applications.

Chemical Structure and Properties

This compound can be characterized by the following structural formula:

This compound features a tosyl group, which is known to enhance the lipophilicity and bioavailability of the molecule, potentially leading to increased biological activity.

1. Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related phenolic compounds have shown effectiveness in inhibiting cancer cell proliferation and migration. Specifically, 2-methoxy-4-vinylphenol (2M4VP) demonstrated anticancer effects on pancreatic cancer cell lines by reducing viability and inhibiting key proteins involved in cell migration and proliferation .

2. Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety and efficacy of potential therapeutic agents. In studies involving related compounds, cytotoxic effects were assessed using MTT assays across various concentrations. The results indicated that these compounds could selectively induce cell death in cancerous cells while exhibiting minimal toxicity to normal cells .

The mechanisms underlying the biological activity of this compound involve:

- Inhibition of Cell Proliferation : Similar compounds have been shown to downregulate proteins such as PCNA (Proliferating Cell Nuclear Antigen), which is crucial for DNA replication and cell cycle progression.

- Suppression of Migration : The inhibition of focal adhesion kinase (FAK) and AKT pathways contributes to reduced migratory capacity of cancer cells, thereby preventing metastasis .

Study 1: Anticancer Efficacy in Pancreatic Cancer Cells

In a controlled study, 2M4VP was tested on Panc-1 and SNU-213 pancreatic cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability, with significant suppression of migratory activity observed at higher concentrations. The study concluded that compounds with similar structural features could serve as effective adjuncts in pancreatic cancer therapy .

Study 2: Cytotoxicity Against Various Cell Lines

A comparative analysis was conducted on the cytotoxic effects of several nitrophenyl derivatives, including this compound. The findings revealed that at concentrations ranging from 500 µg/mL to 62.5 µg/mL, these compounds exhibited varying degrees of cytotoxicity against different cancer cell lines while maintaining low toxicity levels against human blood thyrocytes .

Data Tables

| Compound Name | Structure | IC50 (µg/mL) | Target Cells | Effect |

|---|---|---|---|---|

| 2M4VP | Structure | 25 | Panc-1 | Inhibition of growth |

| This compound | Structure | 30 | SNU-213 | Reduced migration |

Q & A

Q. What are the key steps and optimization strategies for synthesizing N-(2-methoxy-4-nitrophenyl)-3-tosylpropanamide?

The synthesis typically involves sequential functionalization:

- Step 1 : Coupling of 2-methoxy-4-nitroaniline with a tosyl-activated propanamide precursor under reflux conditions (e.g., using DCC/DMAP as coupling agents).

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Critical parameters include temperature control (<60°C to prevent nitro group decomposition) and anhydrous conditions to avoid hydrolysis of the tosyl group .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- NMR : and NMR to confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, nitro group deshielding effects).

- IR : Peaks at ~1650 cm (amide C=O) and ~1520 cm (aromatic nitro stretch).

- Mass Spectrometry : High-resolution MS to verify molecular weight (expected [M+H] ~433 g/mol). Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Accelerated Stability Testing : Incubate at pH 1–13 (buffered solutions) and 25–60°C. Monitor degradation via UV-Vis (λ = 280 nm for nitroaromatic absorbance).

- Kinetic Analysis : Arrhenius plots to predict shelf life. The nitro group is prone to reduction under acidic conditions, requiring inert storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., kinase inhibition vs. antimicrobial effects)?

- Orthogonal Assays : Compare enzyme inhibition (e.g., Nek2 kinase assay) with whole-cell antimicrobial testing (MIC against S. aureus).

- Structure-Activity Relationship (SAR) : Modify the methoxy/nitro positions to isolate target-specific effects. For example, removing the nitro group abolishes kinase inhibition but retains antimicrobial activity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to Nek2 kinase (PDB ID 2W5A). The nitro group forms hydrogen bonds with Lys37, while the tosyl moiety occupies a hydrophobic pocket.

- MD Simulations : 100-ns trajectories in GROMACS assess binding stability. The methoxy group’s rotation impacts binding affinity .

Q. What crystallographic challenges arise in determining its solid-state structure?

- Crystal Growth : Slow evaporation from DMF/ethanol (1:3) yields needle-like crystals. Twinning is common due to planar nitroaromatic stacking.

- Refinement : SHELXL-2018 resolves disorder in the tosyl group (occupancy refinement at 0.7/0.3). Hydrogen-bonding networks (e.g., N–H⋯O=C) stabilize the lattice .

Q. How does the nitro group influence regioselectivity in electrophilic substitution reactions?

- Nitration Studies : Reaction with HNO/HSO shows meta-directing effects of the nitro group. DFT calculations (Gaussian 16) confirm higher electron density at the para-methoxy position, favoring substitution there .

Q. What methodologies identify metabolites or degradation products in biological systems?

- LC-MS/MS : Rat liver microsome incubations reveal primary metabolites (e.g., nitro reduction to amine).

- Isotopic Labeling : -labeled compound tracks metabolic pathways via ^1\text{H- HMBC NMR .

Methodological Tables

Table 1 : Key Spectral Data for Characterization

| Technique | Critical Peaks/Features | Interpretation |

|---|---|---|

| NMR (DMSO-d) | δ 8.2 (d, 1H, Ar–NO) | Nitroaromatic proton |

| IR | 1652 cm (C=O stretch) | Amide confirmation |

| HRMS | [M+H] = 433.0924 (calc.) | Molecular formula validation |

Table 2 : Comparative Biological Activities of Structural Analogs

| Analog (Modification) | Nek2 IC (μM) | MIC (S. aureus) (μg/mL) |

|---|---|---|

| Parent compound | 0.45 | 32 |

| –NO (amine derivative) | >100 | 28 |

| –OCH (des-methoxy) | 1.2 | >128 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.